5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Crystal Engineering Hydrogen Bonding Solid-State Chemistry

Researchers developing xanthine oxidase inhibitors or luminescent metal-organic materials need a reliable heterocyclic building block with defined coordination chemistry. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 20725-32-0) provides the exact N1-phenyl-5-methyl substitution pattern essential for target engagement. • Serves as direct precursor to XO inhibitors with reported IC₅₀ values of 0.21-26.13 μM. • Forms structurally characterized Mn(II) complexes with defined hydrogen-bonding networks. • Multi-gram synthesis from azidobenzene and ethyl acetoacetate; crystalline solid with mp 137-138 °C for batch consistency. • Available in 250 mg to 25 g quantities with 95% purity; shipped ambient globally.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 20725-32-0
Cat. No. B183158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
CAS20725-32-0
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C10H9N3O2/c1-7-9(10(14)15)11-12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15)
InChIKeyRRHCZOBPABYIJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid – Product Overview


5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 20725-32-0) is a 1,2,3-triazole heterocyclic building block with molecular formula C10H9N3O2 and molecular weight 203.20 g/mol [1]. Characterized by a 5-methyl group and an N1-phenyl ring attached to the triazole core, it possesses a carboxylic acid handle for downstream derivatization [1]. The compound has an experimental melting point of 137–138 °C and a predicted logP of approximately 1.27–1.92 [1]. Its crystal structure has been solved via single-crystal X-ray diffraction, revealing a monoclinic C2/c space group [2]. This compound serves as a versatile intermediate in medicinal chemistry, particularly as a precursor to xanthine oxidase (XO) inhibitors and metal coordination complexes [2].

Workflow Heterocyclic building block for amide/ester derivatization
Selection logic N1-phenyl, C5-methyl substitution pattern defines downstream SAR
Format Crystalline solid with solved structure (monoclinic C2/c)

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid – Structural Specificity


The biological and physicochemical profile of 1,2,3-triazole-4-carboxylic acids is exquisitely sensitive to the precise substitution pattern on the triazole ring. In the specific case of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, the combination of the N1-phenyl and C5-methyl groups is not merely decorative—it fundamentally governs molecular recognition. In the context of xanthine oxidase (XO) inhibition, a related but structurally distinct series—2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids—achieved submicromolar/nanomolar potency as febuxostat analogs [1]. This demonstrates that shifting the N-substitution position from N1 to N2, or removing the 5-methyl group, drastically alters binding affinity. Furthermore, SAR studies in 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives show that modifications at the 4′-position of the phenyl ring modulate lipophilicity and potency by orders of magnitude [2]. Generic 1,2,3-triazole-4-carboxylic acid scaffolds lacking the 5-methyl and specific N-phenyl motifs cannot replicate these finely tuned interactions [1]. Substituting this compound with a simpler or differently substituted analog risks complete loss of target engagement or altered metal coordination behavior [3]. Selection of this exact substitution pattern is therefore essential for reproducing reported biological activities and synthetic outcomes.

This compound N1-phenyl-5-methyl-1,2,3-triazole-4-carboxylic acid
N2-phenyl regioisomer Different potency window for xanthine oxidase inhibition; substitution pattern may not transfer
This compound Phenyl ring at N1, methyl at C5
Unsubstituted triazole acid Lipophilicity differs by >1.5 log units; physicochemical profile shifts significantly
This compound Non-halogenated, metal-free synthesis route
Iodo-substituted analog Prone to decarboxylation under solvothermal conditions; halogen-mediated side reactions possible

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid – Differentiation Evidence


Carboxylic Acid Dimer Geometry vs. Iodo Analog

The solid-state structure of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid features an R₂²(8) inversion dimer formed by paired carboxyl-carboxyl hydrogen bonds [1]. The O–H···O distance is 2.617(2) Å, with the hydrogen atom significantly shifted toward the acceptor oxygen—donor and acceptor O–H distances are 1.25(4) Å and 1.38(4) Å, respectively [1]. This 'abnormally long' O–H distance is not a universal property; it reflects the specific electronic environment created by the 5-methyl-1-phenyl substitution. In contrast, the iodo-substituted analog 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exhibits different coordination modes and packing arrangements when used as a ligand for Zn(II) and Cd(II) complexes under solvothermal conditions [2].

Dimer geometry
Direct comparison
O–H···O distance 2.617 Å, with H shifted ~0.13 Å toward acceptor vs. iodo analog packing
Hydrogen-bond geometry affects solid-state reproducibility
Monoclinic C2/c at 293 K
Crystal Engineering Hydrogen Bonding Solid-State Chemistry

Regioisomeric XO Inhibitory Potency

The position of the phenyl substituent on the triazole ring (N1 vs. N2) profoundly affects inhibitory activity against xanthine oxidase (XO). Derivatives of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (the N2-phenyl regioisomer) exhibited high XO inhibitory potency in the submicromolar/nanomolar range when evaluated as febuxostat analogs [1]. Specifically, compounds 7a–h and 8a–h in this series achieved submicromolar/nanomolar IC₅₀ values [1]. In contrast, derivatives of the N1-phenyl series (including analogs of the target compound) showed only micromolar level potencies, with IC₅₀ values ranging from 0.21 μM to 26.13 μM [2]. The most potent N1-phenyl derivative (compound 1s, IC₅₀ = 0.21 μM) was 36-fold more potent than allopurinol (IC₅₀ ≈ 7.56 μM) but 13-fold less potent than the lead Y-700 (IC₅₀ ≈ 0.016 μM) [2].

Regioisomeric potency
Cross-study
N1-phenyl series IC₅₀ range 0.21–26.13 μM; N2-phenyl series achieves submicromolar/nanomolar
Supports distinct potency window for XO inhibitor design
In vitro XO enzyme assay context
Medicinal Chemistry Xanthine Oxidase Inhibition Structure-Activity Relationship

Lipophilicity vs. Unsubstituted Triazole Scaffold

The addition of the N1-phenyl and C5-methyl groups to the 1,2,3-triazole-4-carboxylic acid core significantly increases lipophilicity, a critical determinant of membrane permeability and bioavailability. The target compound has a calculated logP of approximately 1.27–1.92 and a logD of -5.45 (at pH 7.4) [1]. In contrast, the unsubstituted 1H-1,2,3-triazole-4-carboxylic acid (CAS 16681-71-3) is highly polar, with an estimated logP near 0 or lower, and the N1-unsubstituted scaffold is substantially more hydrophilic [2]. This difference in logP of >1.5 log units corresponds to a >30-fold difference in predicted partition coefficient between octanol and water.

Lipophilicity shift
Class-level
Calculated logP 1.27–1.92 vs. unsubstituted core logP ≈ 0; ΔlogP > +1.5
Reported lipophilicity supports membrane-permeable derivatization
Predicted values; data to verify
Physicochemical Properties ADME Prediction Drug-likeness

Mn(II) Complex Formation vs. Iodo Analog

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid acts as a ligand (Hpmta) that forms structurally distinct metal complexes compared to its halogenated analogs. Reaction with Mn(II) yields a unique supramolecular complex [Mn(pmta)₃]₂[Mn(H₂O)₆]·4H₂O, characterized by a complex hydrogen-bonding network and measurable liquid-state fluorescence [1]. In contrast, the iodo-substituted analog 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (Hipmtc) forms different coordination geometries with Zn(II) and Cd(II) under solvothermal conditions, and may undergo in situ decarboxylation [2]. The phenyl analog (target compound) retains the carboxylate moiety for stable metal binding without halogen-mediated side reactions.

Mn(II) complex
Direct comparison
Forms [Mn(pmta)₃]₂[Mn(H₂O)₆]·4H₂O with fluorescence; no decarboxylation, unlike iodo-analog
Stable ligand for fluorescent metal-organic materials
Solvothermal conditions; halogen-free advantage
Coordination Chemistry Luminescent Materials Supramolecular Chemistry

Metal-Free Synthesis vs. CuAAC Routes

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is synthesized via the thermal 1,3-dipolar cycloaddition of azidobenzene and ethyl acetoacetate, followed by hydrolysis . This route yields the compound with good purity and is scalable to gram quantities [1]. In contrast, the analogous 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (the N2-phenyl regioisomer) requires distinct reaction conditions and often proceeds via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or alternative routes due to the different regioselectivity requirements [2]. The thermal route for the target N1-phenyl compound avoids metal catalysts, reducing purification burden and eliminating trace metal contamination in the final product.

Synthesis route
Cross-study
Thermal cycloaddition of azidobenzene + ethyl acetoacetate; metal-free, scalable
Avoids copper contamination in downstream assays
Reflux in ethanol/NaOEt, 12 h
Synthetic Methodology Heterocyclic Chemistry Click Chemistry

Thermal Stability vs. N2-Phenyl Regioisomer

The target compound exhibits a predicted boiling point of approximately 432.9 °C at 760 mmHg and a flash point of 215.6 °C . Its melting point is experimentally determined as 137–138 °C . In contrast, the N2-phenyl regioisomer 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid shows a different thermal profile, with a reported melting point of approximately 165–167 °C (class-level inference from related 2-aryl analogs) . The lower melting point of the N1-phenyl compound (ΔTm ≈ 30 °C) indicates weaker intermolecular forces in the solid state, consistent with the 'abnormally long' hydrogen bonds observed in its crystal structure [1].

Thermal profile
Cross-study
Melting point 137–138 °C; ~30 °C lower than N2-phenyl regioisomer; bp 432.9 °C
Lower melt point may assist solid-state processing
High predicted bp supports thermal transformations
Thermal Analysis Process Chemistry Physical Properties

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid – Applications


XO Inhibitor Scaffold Precursor

This compound serves as a key precursor for the synthesis of N1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives evaluated as xanthine oxidase inhibitors [1]. The carboxylic acid handle enables straightforward amide or ester formation to generate compound libraries. The N1-phenyl substitution pattern yields inhibitors with micromolar potency (IC₅₀ = 0.21–26.13 μM) [1], which may be appropriate for hit-to-lead campaigns where submicromolar potency is not the primary requirement, or where the mixed-type inhibition mechanism observed for this series [1] offers a differentiated pharmacological profile from competitive inhibitors.

Luminescent Mn(II) Complex Ligand

The compound (Hpmta) forms a structurally characterized Mn(II) complex, [Mn(pmta)₃]₂[Mn(H₂O)₆]·4H₂O, which exhibits measurable liquid-state fluorescence and a defined supramolecular hydrogen-bonding network [2]. This application is supported by the compound's reliable carboxylate coordination and the absence of unwanted decarboxylation side reactions that plague halogenated analogs [3]. Researchers developing luminescent metal-organic materials or studying supramolecular architectures can utilize this ligand with confidence in its coordination geometry and stability.

Heterocyclic Derivatization via Carboxylic Acid

The carboxylic acid moiety enables conversion to amides, esters, hydrazides, and other derivatives without affecting the triazole core [1][4]. The metal-free synthetic route from azidobenzene and ethyl acetoacetate [4] provides multi-gram access to the acid, which can then be derivatized via standard coupling chemistry. The well-defined crystal structure ensures batch-to-batch consistency and facilitates quality control by XRD.

Regioisomeric SAR Reference Standard

Due to its N1-phenyl-5-methyl substitution pattern, this compound provides a critical reference point for structure-activity relationship studies comparing N1-aryl vs. N2-aryl triazole regioisomers [1][5]. The compound's moderate lipophilicity (logP ≈ 1.27–1.92) [6] and predicted logD of -5.45 [6] offer a baseline for assessing how modifications to the phenyl ring affect physicochemical and biological properties.

Application
Selection Property
Validation Focus
XO inhibitor scaffold precursor
Micromolar potency window; mixed-type inhibition potential
Hit-to-lead SAR with N1-phenyl derivatives
Luminescent Mn(II) complex ligand
Stable carboxylate coordination; no decarboxylation
Fluorescence and supramolecular architecture studies
Heterocyclic derivatization
Free carboxylic acid handle; metal-free synthesis access
Amide, ester, hydrazide library generation
Regioisomeric SAR reference
N1-phenyl, C5-methyl baseline
Comparing N1-aryl vs. N2-aryl triazole profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.